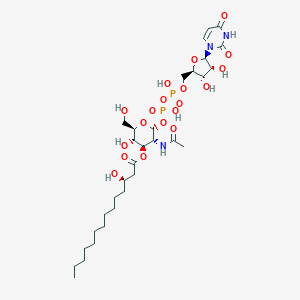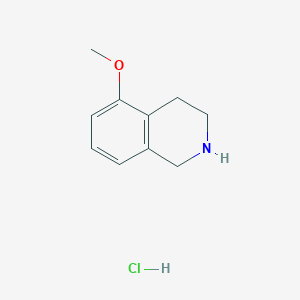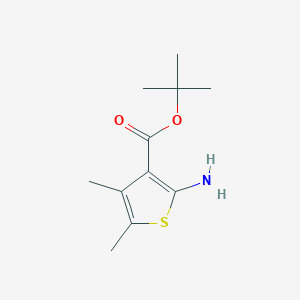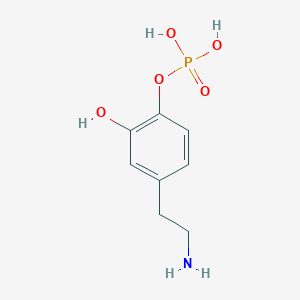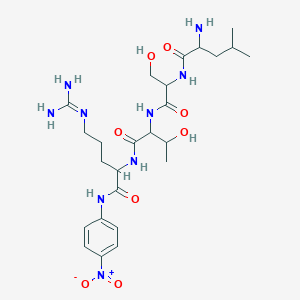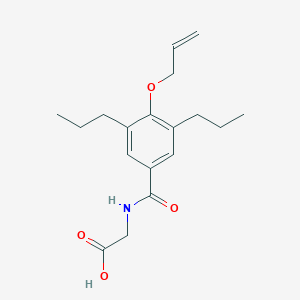
1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate (BHPGS) is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. BHPGS is a sulfated glycerolipid derivative that has been shown to possess anti-inflammatory and anti-tumor properties.
作用機序
The mechanism of action of 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate involves the inhibition of various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate has been shown to inhibit the phosphorylation of key proteins involved in these pathways, leading to the downregulation of pro-inflammatory cytokines and the induction of cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate has been shown to possess anti-inflammatory, anti-tumor, and immunomodulatory properties. In vitro studies have demonstrated that 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate can inhibit the proliferation of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate can reduce tumor growth and decrease the severity of autoimmune symptoms.
実験室実験の利点と制限
One advantage of 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate is its specificity for certain signaling pathways, making it a potential therapeutic agent for diseases involving these pathways. However, the low yield and high cost of synthesis may limit its use in large-scale experiments.
将来の方向性
Future research on 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate could focus on its potential use in combination with other therapeutic agents to enhance its efficacy. Additionally, studies on the pharmacokinetics and toxicity of 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate could provide valuable information for its potential use in clinical settings. Finally, the development of more efficient synthesis methods could make 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate more accessible for research purposes.
In conclusion, 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate is a synthetic compound that has shown promise for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of key signaling pathways, leading to anti-inflammatory, anti-tumor, and immunomodulatory effects. However, further research is needed to fully understand its potential applications and limitations.
合成法
The synthesis of 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate involves the reaction of heptanol with glycerol and chloroformate in the presence of a base, followed by the sulfation of the resulting product. The final product is purified by column chromatography. The yield of 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate is typically around 20%.
科学的研究の応用
1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key transcription factor involved in inflammation. In autoimmune disorder research, 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate has been shown to suppress the production of autoantibodies and reduce the severity of autoimmune symptoms.
特性
CAS番号 |
101653-96-7 |
|---|---|
製品名 |
1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate |
分子式 |
C19H37N2NaO8S |
分子量 |
476.6 g/mol |
IUPAC名 |
sodium;[2-(carboxyamino)-5-[(carboxyamino)methyl]-2-hexyldecyl] sulfate |
InChI |
InChI=1S/C19H38N2O8S.Na/c1-3-5-7-9-12-19(21-18(24)25,15-29-30(26,27)28)13-11-16(10-8-6-4-2)14-20-17(22)23;/h16,20-21H,3-15H2,1-2H3,(H,22,23)(H,24,25)(H,26,27,28);/q;+1/p-1 |
InChIキー |
LLEYDEJIRWBRHL-UHFFFAOYSA-M |
異性体SMILES |
CCCCCCC(CCC(CCCCC)CNC(=O)O)(COS(=O)(=O)[O-])NC(=O)O.[Na+] |
SMILES |
CCCCCCC(CCC(CCCCC)CNC(=O)O)(COS(=O)(=O)[O-])NC(=O)O.[Na+] |
正規SMILES |
CCCCCCC(CCC(CCCCC)CNC(=O)O)(COS(=O)(=O)[O-])NC(=O)O.[Na+] |
同義語 |
1,2-bis(heptanylcarbamoyl)glycerol 3-sulfate diC7-dicarbamoyl-GS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










